3-ethyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-ethyl-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-3-24-19(25)15-6-4-5-7-16(15)21-20(24)28-12-17-22-18(23-27-17)13-8-10-14(26-2)11-9-13/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQQGBFWLZGXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced by reacting the quinazolinone intermediate with a hydrazine derivative and a carboxylic acid or ester, followed by cyclization.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where the oxadiazole intermediate reacts with 4-methoxybenzyl chloride in the presence of a base.
Final Assembly: The final compound is obtained by reacting the intermediate with ethyl iodide in the presence of a base to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening or hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced or hydrogenated derivatives of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that quinazolinone derivatives, including 3-ethyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one, exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action typically involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.
Case Study:
A study demonstrated that derivatives of quinazolinones showed promising results in inhibiting tumor growth in vitro and in vivo. The compound's ability to interfere with signaling pathways critical for cancer cell survival was highlighted as a key factor in its anticancer potential .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Quinazolinones are known for their antibacterial and antifungal properties, making them suitable candidates for the development of new antimicrobial agents.
Research Findings:
A series of quinazolinone derivatives were tested for their antibacterial efficacy against several strains of bacteria. Results indicated that modifications to the quinazolinone structure could enhance antimicrobial activity, suggesting that this compound could be optimized for better performance .
Antioxidant Activity
Studies have shown that compounds containing oxadiazole rings possess significant antioxidant properties. The incorporation of the oxadiazole moiety into the quinazolinone framework may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
Experimental Evidence:
In vitro assays demonstrated that related compounds exhibited notable antioxidant activity, which could be beneficial in preventing oxidative damage associated with various diseases .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step reactions utilizing readily available precursors. Key steps include:
- Formation of the Oxadiazole Ring: This can be achieved through condensation reactions involving appropriate starting materials.
- Thioether Formation: The introduction of the thioether group is often carried out using thiol reagents under controlled conditions.
- Final Quinazolinone Derivation: The final structure is assembled through cyclization reactions that yield the desired quinazolinone derivative.
These synthetic routes require careful optimization of reaction conditions to maximize yield and selectivity .
Mechanism of Action
The mechanism of action of 3-ethyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. For example, its anticancer activity may be mediated through the inhibition of tyrosine kinases or other signaling molecules involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Bioactivity
Key analogs differ in substituents on the quinazolinone core, heterocyclic rings, and side chains. Below is a comparative analysis:
Key Observations :
- Heterocyclic Ring Substitution : Replacing the oxadiazole with a triazole (e.g., JW74) alters target specificity. JW74’s triazole-oxadiazole hybrid enhances β-catenin inhibition, whereas the target compound’s oxadiazole may favor pesticidal or antimicrobial activity .
- Substituent Effects : The 4-CF3-Ph group in the triazole analog significantly improves pesticidal activity compared to the target compound’s 4-methoxyphenyl group . Ethyl substituents (as in the target compound and ’s triazole derivative) reduce minimal bactericidal concentrations (MBC) compared to methyl analogs .
Antimicrobial Activity
- The target compound’s thioether-oxadiazole motif is structurally analogous to S-substituted triazoles in , which showed potent activity against Pseudomonas aeruginosa (MIC = 31.25 µg/mL). The ethyl group may enhance membrane permeability compared to methyl derivatives .
Pesticidal and Anticancer Potential
- The 4-methoxyphenyl group in the target compound mirrors substituents in pesticidal triazole-quinazolinones (), which inhibit Xanthomonas oryzae (Xoo) and Xanthomonas axonopodis (Xac) .
Biological Activity
The compound 3-ethyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a derivative of quinazolinone and oxadiazole, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound based on various studies and research findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
Anticancer Activity
Studies have shown that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on multiple tyrosine kinases such as CDK2, HER2, and EGFR.
In one study, certain quinazolinone derivatives demonstrated IC50 values comparable to established anticancer drugs. For example:
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 2i | CDK2 | 0.173 |
| 3i | HER2 | 0.079 |
| Control | Imatinib | 0.131 |
These results indicate that compounds with similar structures may also possess potent anticancer properties .
Antioxidant Activity
The presence of the methoxy group in the oxadiazole moiety enhances the lipophilicity and biological activity of the compound, suggesting potential antioxidant properties. Research has shown that derivatives with hydroxyl groups exhibit improved antioxidant activity through various mechanisms, including free radical scavenging .
Antimicrobial Activity
Compounds in the oxadiazole family have demonstrated antibacterial and antifungal properties against various microorganisms. The specific interactions of these compounds with microbial enzymes or cellular structures could lead to their effectiveness as antimicrobial agents .
Case Studies and Research Findings
- Cytotoxicity Studies : A series of quinazolinone derivatives were synthesized and tested for their cytotoxicity against human breast cancer cell lines (MCF7). The results indicated that modifications in the structure significantly influenced the cytotoxic effects .
- Enzyme Inhibition : The quinazolinone derivatives were also evaluated for their ability to inhibit key enzymes involved in cancer progression. Notably, compounds showed strong inhibitory activity against CDK2 and HER2 kinases, which are critical targets in cancer therapy .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that specific substitutions on the quinazolinone ring could enhance biological activity. For instance, compounds with di-fluoro substitutions exhibited increased cytotoxicity against tested cell lines .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-ethyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one?
- Methodology : A two-step approach is commonly employed:
Quinazolinone core synthesis : React 2-mercaptoquinazolin-4(3H)-one derivatives with alkylating agents (e.g., bromomethyl oxadiazoles) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether linkage .
Oxadiazole ring formation : Cyclize intermediate hydrazides with 4-methoxyphenyl-substituted precursors using dehydrating agents like POCl₃ or polyphosphoric acid .
Optimization : Solvent choice (e.g., ethanol vs. DMF) and reaction temperature (70–80°C) significantly impact yield (reported 60–85%) .
Q. How can structural confirmation be achieved for this compound?
- Analytical techniques :
- ¹H/¹³C NMR : Key signals include the quinazolinone C=O (~165–170 ppm), oxadiazole C=N (~155 ppm), and methoxy group protons (δ 3.8–4.0 ppm) .
- IR spectroscopy : Absorbances for C=O (1680–1700 cm⁻¹), C=N (1600–1620 cm⁻¹), and S-C (650–700 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 435.12) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for quinazolinone-oxadiazole hybrids?
- Standardized assays : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and broth microdilution protocols (CLSI guidelines).
- Structure-activity validation : Compare substituent effects (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) on membrane permeability via logP calculations .
- Control for impurities : Validate compound purity (>95%) via HPLC before testing .
Q. How can computational modeling predict binding modes of this compound with biological targets?
- Approach :
Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., bacterial dihydrofolate reductase). The oxadiazole and quinazolinone moieties often form π-π stacking and hydrogen bonds with active-site residues .
MD simulations : Assess stability of ligand-protein complexes (20–100 ns trajectories) to identify critical binding residues .
Validation : Compare docking scores with experimental IC₅₀ values to refine predictive models .
Q. What experimental designs optimize selectivity for kinase inhibition over off-target effects?
- Strategy :
- Kinase profiling : Screen against panels (e.g., KinomeScan) to identify off-target interactions.
- Selectivity filters : Modify the 3-ethyl group or oxadiazole substituents to reduce affinity for non-target kinases (e.g., EGFR vs. VEGFR2) .
- Crystallography : Co-crystal structures guide rational modifications to enhance binding specificity .
Key Challenges and Solutions
- Synthetic Byproducts : Bromomethyl intermediates may form disulfide byproducts; use inert atmospheres (N₂) and excess alkylating agents to suppress side reactions .
- Solubility Issues : Poor aqueous solubility hinders bioassays. Derivatize with polar groups (e.g., -OH, -SO₃H) or use DMSO/PBS co-solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
